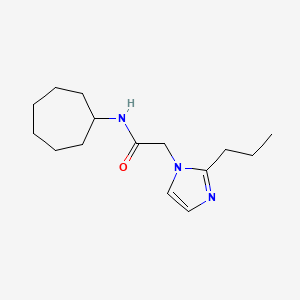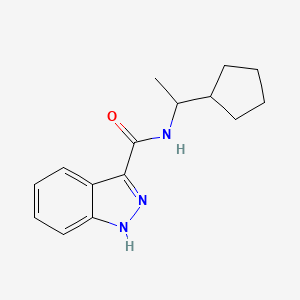![molecular formula C11H11N3O4S B7578318 2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid, also known as MIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MIA is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid is not completely understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antiviral activity against the herpes simplex virus. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
実験室実験の利点と制限
One of the advantages of studying 2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid in the laboratory is its wide range of biological activities. This makes it a versatile compound that can be studied in a variety of contexts. However, one limitation of studying this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which could limit its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid. One area of interest is in the development of novel this compound derivatives that exhibit improved therapeutic properties. Another area of interest is in the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of this compound. Finally, there is potential for the development of this compound-based therapies for the treatment of viral infections, such as herpes simplex virus.
合成法
2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with methyl isocyanate and imidazole-5-sulfonyl chloride. This reaction yields this compound as a white crystalline solid with a melting point of 253-256°C. Other methods of synthesis include the reaction of 2-aminobenzoic acid with N-methylimidazole-5-sulfonyl chloride and the reaction of 2-aminobenzoic acid with N-methylimidazole-5-sulfonyl isocyanate.
科学的研究の応用
2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its anti-inflammatory properties. In animal models, this compound has been shown to reduce inflammation and improve joint function in cases of rheumatoid arthritis. In addition, this compound has been shown to reduce inflammation in the lungs of animals with asthma.
特性
IUPAC Name |
2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-14(19(17,18)10-6-12-7-13-10)9-5-3-2-4-8(9)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUGHNOKZLQFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)